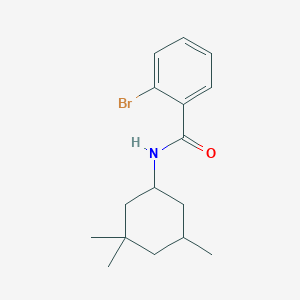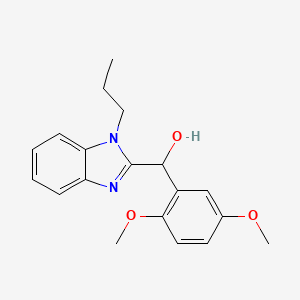![molecular formula C16H15ClN2O2 B5088312 N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide, also known as N-(4-acetamidophenyl)-2-(4-chlorophenyl)acetamide or simply ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the HDAC family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. ACY-1215 has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
ACY-1215 exerts its therapeutic effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated proteins, including tubulin and heat shock protein 90 (HSP90). The accumulation of acetylated proteins has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the suppression of inflammation. ACY-1215 has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
ACY-1215 has several advantages for use in lab experiments, including its high purity, stability, and selectivity for HDAC6. However, ACY-1215 has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ACY-1215, including the development of new formulations and delivery methods to improve its pharmacokinetics and pharmacodynamics. Other areas of research include the identification of new targets for ACY-1215 and the optimization of its therapeutic potential in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of ACY-1215 in preclinical and clinical settings.
Synthesemethoden
The synthesis of ACY-1215 involves the reaction of 4-chlorobenzyl chloride with N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide(4-acetamidophenyl)glycine methyl ester, followed by hydrolysis and decarboxylation to yield the final product. The synthesis of ACY-1215 has been optimized to produce high yields and purity, making it an attractive candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied for its therapeutic potential in various diseases, including multiple myeloma, lymphoma, and solid tumors. Studies have shown that ACY-1215 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACY-1215 has also been shown to enhance the efficacy of other cancer treatments, such as proteasome inhibitors and immunomodulatory drugs.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-14-6-8-15(9-7-14)19-16(21)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZSNIKMBYHWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5088233.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)
![N-cyclohexyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5088244.png)


![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5088307.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)